Tesmilifene is derived from chemical modifications of existing compounds with known anticancer properties. It is classified under the category of antihistamines and has been studied for its ability to modify drug resistance mechanisms in cancer cells. The compound's chemical name is N,N-diethyl-2-(4-phenylmethyl)ethanamine, and it is often referred to as tesmilifene hydrochloride when in salt form.
The synthesis of tesmilifene typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Tesmilifene's molecular formula is , and its molecular weight is approximately 315.88 g/mol. The compound features a diphenylmethane structure with a diethylamino group attached, which contributes to its pharmacological activity. The lack of a third phenyl ring distinguishes it from other similar compounds like tamoxifen, potentially affecting its interaction with biological targets .
Tesmilifene can undergo various chemical reactions:
These reactions allow for the modification of tesmilifene's structure, potentially leading to derivatives with altered biological activities .
Tesmilifene's mechanism of action involves modulation of drug resistance pathways in cancer cells. It appears to act as an activating substrate for P-glycoprotein (P-gp), a membrane protein that extrudes chemotherapeutic agents from cells. This action may lead to increased ATP consumption due to the energy-dependent nature of P-gp activity. Consequently, this heightened ATP demand could result in the generation of reactive oxygen species (ROS), contributing to cell death in multidrug-resistant populations while allowing sensitive cells to remain affected by chemotherapy .
These properties are critical for understanding how tesmilifene behaves in pharmaceutical formulations and biological systems .
Tesmilifene has been primarily studied for its potential applications in oncology:
Tesmilifene’s origins trace to the 1950s, initially synthesized by Bristol-Myers as an anti-histamine candidate. However, its weak histamine H1 receptor activity (compared to diphenhydramine) diverted interest toward oncology [1] [3]. In the 1980s, Brandes et al. identified its high affinity for antiestrogen binding sites (AEBS), microsomal sites later characterized as the substrate-binding domains of cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A1) [1] [4]. This binding displaces intracellular histamine—a process correlated with cytotoxic effects in breast cancer cells [1] [6]. By the 2000s, YM BioSciences advanced tesmilifene to Phase III trials based on its chemopotentiation properties, though development ceased after a pivotal trial failure in 2007 [5].
Table 1: Key Milestones in Tesmilifene Development
Year | Event | Significance |
---|---|---|
1957 | Synthesized by Bristol-Myers | Initial anti-histamine candidate with weak H1 activity |
1984 | Identification as AEBS ligand (Brandes et al.) | Established non-ER target for tamoxifen-like molecules |
1990–2000 | Preclinical studies showing chemosensitization | Validated synergy with anthracyclines/taxanes |
2004 | Phase III MA.19 trial (doxorubicin ± tesmilifene in metastatic breast cancer) | Showed survival benefit (23.6 vs. 15.6 months; p<0.03) [4] [6] |
2007 | Halted Phase III trial (epirubicin/cyclophosphamide ± tesmilifene) | Failed survival benefit; development discontinued [5] |
Tesmilifene is classified as a chemopotentiator—a molecule enhancing cytotoxicity of conventional chemotherapeutics without intrinsic antitumor activity. Unlike chemoprotectants (which shield healthy cells) or resistance modulators (e.g., P-gp inhibitors), tesmilifene amplifies tumor-selective cell death through metabolic interference [3] [5]. Key characteristics include:
Table 2: Chemopotentiation Mechanisms of Tesmilifene
Mechanistic Action | Effect on Cancer Cells | Validating Evidence |
---|---|---|
AEBS binding & histamine displacement | Disrupts microsomal CYP450 function; correlates with cytotoxicity [1] | In vitro breast cancer models [1] [4] |
P-glycoprotein (P-gp) substrate activity | Induces ATP depletion via pump hyperactivation | ATP crash → ROS accumulation → apoptosis in MDR+ clones [4] [6] |
Phosphatidylserine exposure | Alters membrane dynamics; enhances phagocytosis of tumor cells [2] | MCF-7 breast cancer cell studies [2] |
Multidrug resistance (MDR) remains a major barrier in oncology, driven by ABC transporters (e.g., P-gp), DNA repair adaptations, and metabolic reprogramming [9] [10]. Tesmilifene’s design addressed two underexplored MDR mechanisms:
1. AEBS and Histamine Signaling:
AEBS overexpression in tumors regulates intracellular histamine, promoting cell proliferation. Tesmilifene binds AEBS with 10-fold higher affinity than tamoxifen, disrupting histamine-mediated survival pathways and resensitizing cells to DNA-damaging agents [1] [4].
2. P-gp Paradoxical Activation:
Unlike conventional P-gp inhibitors (e.g., verapamil), tesmilifene acts as an activating substrate. It hyperstimulates P-gp’s ATPase activity, depleting cellular ATP reserves. In glycolytic MDR+ cells (Warburg effect), this forces mitochondrial overdrive, generating lethal reactive oxygen species (ROS) without intracellular drug accumulation [4] [6] [7]. This explains the MA.19 trial’s delayed survival benefit: Tesmilifene selectively eradicates aggressive MDR+ clones responsible for late relapse [6] [7].
3. Lipid Metabolism Interference:
Tesmilifene stimulates phosphatidylserine synthesis in cancer cells, flipping this "eat-me" signal to the outer membrane. This promotes immune-mediated clearance alongside chemotherapy-induced cytotoxicity [2].
Table 3: Tesmilifene’s MDR-Targeting Rationale vs. Conventional Approaches
MDR Mechanism | Conventional Inhibitors | Tesmilifene’s Approach | Advantage |
---|---|---|---|
ABC transporters (P-gp) | Competitive blockers (e.g., verapamil) | P-gp activation → ATP depletion | Targets metabolic vulnerability of MDR+ cells |
Histamine/AEBS signaling | Not targeted | AEBS ligation → histamine displacement | Disrupts pro-survival microsomal signaling |
Altered membrane dynamics | Not targeted | Phosphatidylserine exposure → phagocytosis | Engages innate immunity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7